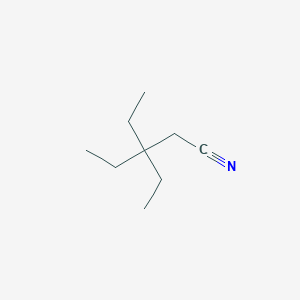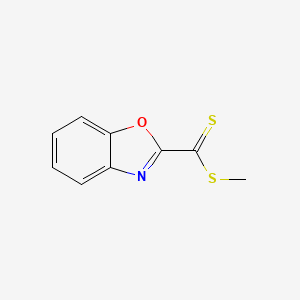
2-Benzoxazolecarbodithioic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolecarbodithioic acid, methyl ester is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolecarbodithioic acid, methyl ester typically involves the reaction of 2-aminophenol with carbon disulfide and methyl iodide. The reaction proceeds under basic conditions, often using a base such as potassium carbonate. The general reaction scheme is as follows:
Step 1: 2-aminophenol reacts with carbon disulfide in the presence of a base to form 2-mercaptobenzoxazole.
Step 2: 2-mercaptobenzoxazole is then methylated using methyl iodide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazolecarbodithioic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Benzoxazolecarbodithioic acid, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzoxazolecarbodithioic acid, methyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the carbodithioic acid and methyl ester groups.
2-Mercaptobenzoxazole: An intermediate in the synthesis of 2-Benzoxazolecarbodithioic acid, methyl ester.
Benzothiazole: A structurally similar compound with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbodithioic acid and methyl ester groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
90298-66-1 |
|---|---|
Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
methyl 1,3-benzoxazole-2-carbodithioate |
InChI |
InChI=1S/C9H7NOS2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |
InChI Key |
PWXDWAFTUVLREL-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


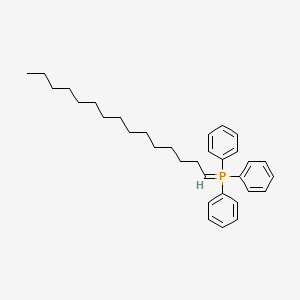
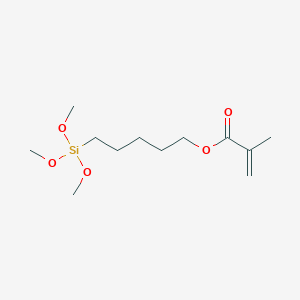
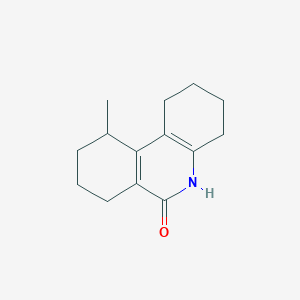
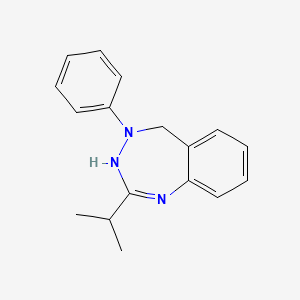
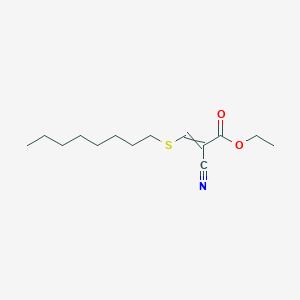
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)

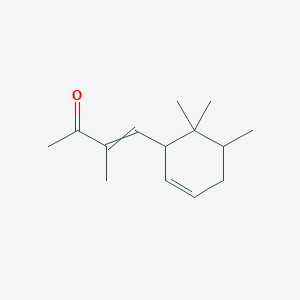
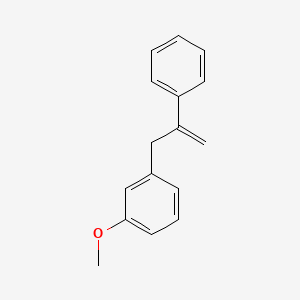
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
